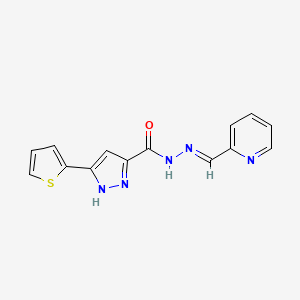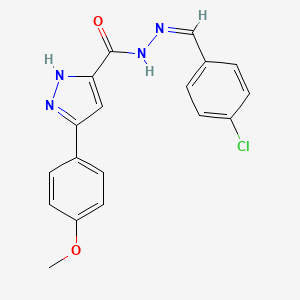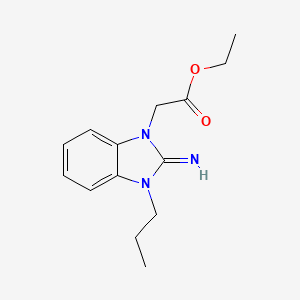![molecular formula C21H17BrN2O2 B11666294 3-{[(4-bromophenyl)carbonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B11666294.png)
3-{[(4-bromophenyl)carbonyl]amino}-N-(3-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BROMOBENZAMIDO)-N-(3-METHYLPHENYL)BENZAMIDE is a complex organic compound that features a bromobenzamido group and a methylphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOBENZAMIDO)-N-(3-METHYLPHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-bromobenzene, undergoes nitration to form 4-bromonitrobenzene.
Reduction: The nitro group in 4-bromonitrobenzene is reduced to form 4-bromoaniline.
Acylation: 4-bromoaniline is then acylated with 3-methylbenzoyl chloride to form 3-(4-bromobenzamido)-N-(3-methylphenyl)benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOBENZAMIDO)-N-(3-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.
Reduction Reactions: The amide groups can be reduced to amines under specific conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Products with amine groups instead of amide groups.
Oxidation: Products with carboxylic acid groups replacing the methyl group.
Scientific Research Applications
3-(4-BROMOBENZAMIDO)-N-(3-METHYLPHENYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It may be used in the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-BROMOBENZAMIDO)-N-(3-METHYLPHENYL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromobenzamido and methylphenyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorobenzamido)-N-(3-methylphenyl)benzamide: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluorobenzamido)-N-(3-methylphenyl)benzamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
3-(4-BROMOBENZAMIDO)-N-(3-METHYLPHENYL)BENZAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom can participate in halogen bonding, which can be advantageous in certain applications.
Properties
Molecular Formula |
C21H17BrN2O2 |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
3-[(4-bromobenzoyl)amino]-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C21H17BrN2O2/c1-14-4-2-6-18(12-14)23-21(26)16-5-3-7-19(13-16)24-20(25)15-8-10-17(22)11-9-15/h2-13H,1H3,(H,23,26)(H,24,25) |
InChI Key |
HAGWNZKRXVMYKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11666212.png)
![N'-{(E)-[1-(2-cyanobenzyl)-1H-indol-3-yl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11666229.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666237.png)
![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11666244.png)
![N'-[(Z)-(2-Chloro-6-fluorophenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B11666245.png)

![(5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11666278.png)

![ethyl {4-bromo-2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11666282.png)



![3-chloro-5-(3,4-dimethoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11666298.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666304.png)
